molecular formula C13H13NO4S B1355182 Methyl 1-tosyl-1H-pyrrole-3-carboxylate CAS No. 212071-00-6

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

Cat. No.: B1355182
CAS No.: 212071-00-6
M. Wt: 279.31 g/mol
InChI Key: DFOVPGKRRVEJGG-UHFFFAOYSA-N
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Description

Methyl 1-tosyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C13H13NO4S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tosyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield de-tosylated products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: N-substituted pyrrole derivatives.

    Oxidation: Pyrrole N-oxides.

    Reduction: De-tosylated pyrrole derivatives.

    Hydrolysis: Pyrrole-3-carboxylic acid.

Scientific Research Applications

Methyl 1-tosyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-tosyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-3-carboxylate: Lacks the tosyl group, making it less reactive and stable.

    1-Tosyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    N-Tosylpyrrole: Similar structure but lacks the carboxylate group, limiting its applications in esterification reactions.

Uniqueness

Methyl 1-tosyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the tosyl and ester groups, which confer enhanced stability, reactivity, and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVPGKRRVEJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571166
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212071-00-6
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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